
2-Chloro-4-(chloromethoxy)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(chloromethoxy)-1-fluorobenzene is an aromatic compound with a molecular formula of C7H5Cl2FO. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2-chloro-4-fluorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethoxy)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Products include partially or fully reduced aromatic compounds.
Scientific Research Applications
2-Chloro-4-(chloromethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene involves its interaction with various molecular targets. The electron-withdrawing groups on the benzene ring make it a reactive intermediate in many chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-methoxypyrimidine
- 2-Chloro-4-nitrophenol
Uniqueness
2-Chloro-4-(chloromethoxy)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties. The combination of these substituents makes it a valuable intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H5Cl2FO |
|---|---|
Molecular Weight |
195.01 g/mol |
IUPAC Name |
2-chloro-4-(chloromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-5-1-2-7(10)6(9)3-5/h1-3H,4H2 |
InChI Key |
DLZPGXPOSGLLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
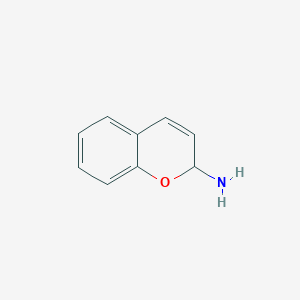
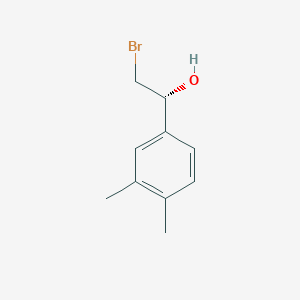
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

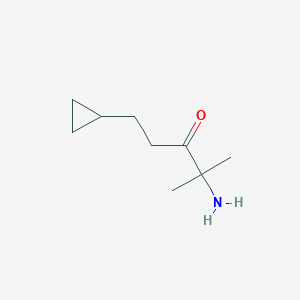
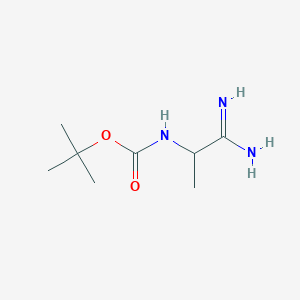
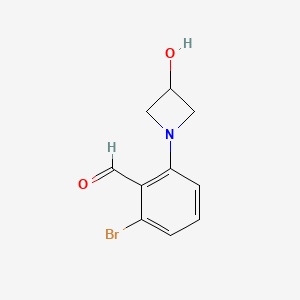
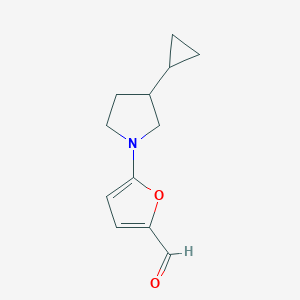
![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)



